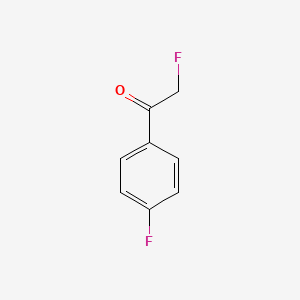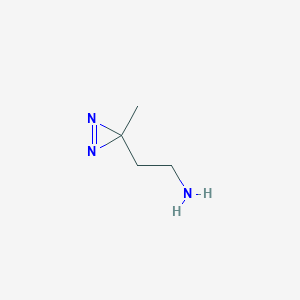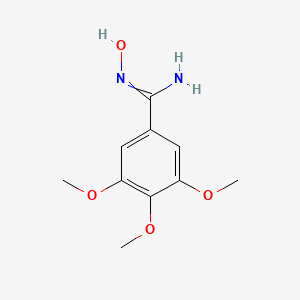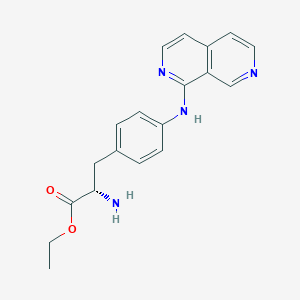
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
Overview
Description
“(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate” is also known as Zaurategrast (CDP323). It is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins . It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) and was a putative new drug for oral treatment of multiple sclerosis .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H25BrN4O3 . Its molar mass is 521.415 g·mol −1 . The IUPAC name is (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-yl amino)phenyl]propanoic acid .Chemical Reactions Analysis
The mechanism of action of Zaurategrast is believed to rely on preventing immune cells to migrate from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration as in multiple sclerosis .Scientific Research Applications
Immunomodulation and Multiple Sclerosis (MS) Treatment
Zaurategrast acts as a small-molecule prodrug antagonist of vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins. It was initially developed for oral treatment of multiple sclerosis. By preventing immune cells from migrating across blood vessel walls into inflamed tissues (including the brain), zaurategrast aims to mitigate overshooting immune reactions and subsequent tissue damage observed in uncontrolled immune cell migration during MS .
Chronic Experimental Autoimmune Encephalomyelitis (EAE) Model
In animal models, zaurategrast demonstrated efficacy in chronic EAE, a mouse model of MS. It effectively reduced disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset) .
Safety and Pharmacokinetics
In Phase 1 studies, zaurategrast was well-tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days. The drug inhibited VCAM-1 binding, which could be maintained throughout a 12- or 24-hour dose interval at well-tolerated doses .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as Zaurategrast , is the vascular cell adhesion molecule 1 (VCAM-1) . VCAM-1 plays a crucial role in the adhesion of immune cells to the vascular endothelium, a key step in the immune response.
Mode of Action
Zaurategrast acts as an antagonist of VCAM-1 binding to α4-integrins . By blocking this interaction, it prevents immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration .
Biochemical Pathways
The compound affects the immune cell migration pathway . By blocking the interaction between VCAM-1 and α4-integrins, it disrupts the normal process of immune cell adhesion to the vascular endothelium and subsequent migration into tissues . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis .
Pharmacokinetics
The safety, tolerability, and pharmacokinetic profile of Zaurategrast have been evaluated in clinical studies . It was found to be well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The action of Zaurategrast results in the inhibition of immune cell migration . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis . Development of zaurategrast was discontinued due to discouraging results of a phase ii clinical trial .
Action Environment
The action of Zaurategrast, like many drugs, can be influenced by various environmental factors.
properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBULTAVXJRJYDK-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




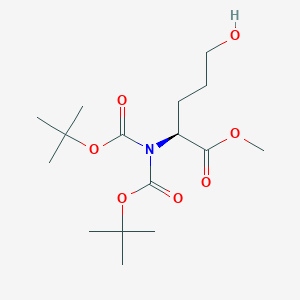
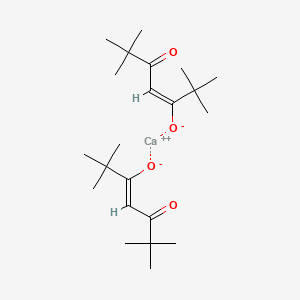




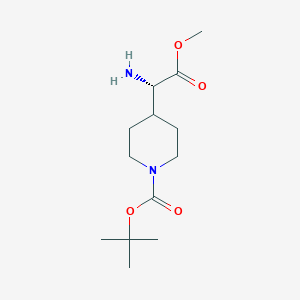
![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)
